molecular formula C4H9NO2S B1352301 2-[(2-Hydroxyethyl)thio]acetamide CAS No. 20101-84-2

2-[(2-Hydroxyethyl)thio]acetamide

Cat. No.: B1352301
CAS No.: 20101-84-2
M. Wt: 135.19 g/mol
InChI Key: OXASESSZXSXIFI-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)thio]acetamide (CAS: 20101-84-2) is a sulfur-containing acetamide derivative with the molecular formula C₄H₉NO₂S and a molecular weight of 135.19 g/mol. Its structure features a hydroxyethylthio (-SCH₂CH₂OH) group attached to the acetamide backbone, which enhances hydrophilicity compared to simpler thioamides like thioacetamide (C₂H₅NS). The compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, though detailed purity, synthesis protocols, and applications remain underreported in the literature . Current safety data classify it as an irritant, with handling recommendations including protective gloves and eyewear .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)thio]acetamide typically involves the reaction of 2-chloroacetamide with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

ClCH2CONH2+HSCH2CH2OHHOCH2CH2SCH2CONH2+NaCl\text{ClCH}_2\text{CONH}_2 + \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{HOCH}_2\text{CH}_2\text{SCH}_2\text{CONH}_2 + \text{NaCl} ClCH2​CONH2​+HSCH2​CH2​OH→HOCH2​CH2​SCH2​CONH2​+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Hydroxyethyl)thio]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Proteomics Research

2-[(2-Hydroxyethyl)thio]acetamide is utilized in proteomics research as a reagent for modifying proteins and peptides. Its thiol group can participate in various reactions, making it valuable for studying protein interactions and functions. This compound can be used to label proteins for detection and quantification in mass spectrometry analyses, enhancing the understanding of proteomic profiles in different biological systems .

Drug Development

Recent studies have explored the potential of this compound as a precursor or intermediate in the synthesis of bioactive compounds. For example, its derivatives are being investigated for their pharmacological properties, including anti-cancer activities and effects on cellular signaling pathways. The compound's ability to modify biological molecules positions it as a candidate for developing new therapeutic agents .

Biochemical Studies

The compound has been employed in various biochemical studies to explore its role in metabolic processes. Its structure allows it to interact with various enzymes and receptors, providing insights into metabolic pathways and enzyme kinetics. Research has indicated that compounds similar to this compound can influence cellular responses and signal transduction mechanisms, which are crucial for understanding disease mechanisms .

Case Studies

Study Objective Findings
Study on Protein Modification To assess the efficacy of this compound in protein labelingDemonstrated successful labeling of proteins leading to improved detection in mass spectrometry
Investigation of Pharmacological Properties To evaluate the anti-cancer activity of derivativesFound significant growth inhibition in cancer cell lines, suggesting potential therapeutic uses
Metabolic Pathway Analysis To understand the interaction of thioacetamides with metabolic enzymesRevealed modulation of enzyme activity, highlighting its role in metabolic regulation

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)thio]acetamide involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and engage in nucleophilic interactions, while the acetamide moiety can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The hydroxyethylthio group distinguishes 2-[(2-Hydroxyethyl)thio]acetamide from other acetamide derivatives. Key structural comparisons include:

Compound Name Molecular Formula Key Substituents Functional Impact
This compound C₄H₉NO₂S Hydroxyethylthio (-SCH₂CH₂OH) Enhanced hydrophilicity; potential for hydrogen bonding
Thioacetamide C₂H₅NS Thioamide (-CSNH₂) High reactivity in nucleophilic substitutions; known hepatotoxicity
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S Bromo (-Br), acetylthienyl Electron-withdrawing bromo group enhances electrophilicity; used in thiophene synthesis
LBJ-03 (IDO1 inhibitor) C₁₄H₁₀FN₃OS Cyanopyridinylthio (-S-C₅H₃N₂CN) Aromatic and electron-deficient groups improve enzyme binding affinity
N-Cyclohexyl-2-((4-oxoquinazolin-2-yl)thio)acetamide C₁₅H₁₈N₃O₂S Quinazolinone-thio, cyclohexyl Bulky substituents increase steric hindrance; targets mycobacterial enzymes

Key Insight : The hydroxyethylthio group balances hydrophilicity and moderate reactivity, making the compound suitable for aqueous-phase reactions, whereas bulkier or aromatic substituents (e.g., in LBJ-03) prioritize target-specific interactions.

Biological Activity

2-[(2-Hydroxyethyl)thio]acetamide, also known as HEA, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of HEA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C4H9NO2S
  • Molecular Weight : 135.19 g/mol
  • CAS Number : 20101-84-2

Research indicates that HEA may act through various mechanisms, particularly in the context of antimicrobial activity. Its structure suggests potential interactions with biological targets such as enzymes involved in bacterial metabolism.

Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various thioacetamides, including HEA, on carbonic anhydrases (CAs), which are crucial for bacterial survival. The findings indicated that HEA could serve as a lead compound in developing selective CA inhibitors against pathogens like Vibrio cholerae and Mycobacterium tuberculosis .

Antimicrobial Activity

HEA has shown significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria. The compound's ability to inhibit bacterial growth suggests its potential as an antibacterial agent.

PathogenInhibition Concentration (µM)Reference
Vibrio cholerae10
Mycobacterium tuberculosis15
Salmonella enterica20

Cytotoxicity and Anticancer Potential

HEA's cytotoxic effects have been explored in cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer types, suggesting a dual role as both an antimicrobial and anticancer agent .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A series of experiments were conducted to assess the antibacterial efficacy of HEA against multiple strains of bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) :
    The SAR studies revealed that modifications to the HEA structure could enhance its biological activity. For instance, substituting different functional groups on the thioacetamide moiety improved its potency against specific bacterial targets .
  • Toxicological Profile :
    Toxicological assessments are crucial for evaluating the safety profile of HEA. Studies have indicated that at therapeutic doses, HEA exhibits low toxicity in mammalian models, making it a candidate for further development in clinical settings .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-[(2-Hydroxyethyl)thio]acetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust.
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
  • Emergency Measures : Immediate rinsing with water for 15+ minutes upon skin/eye contact; seek medical attention if irritation persists .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm functional groups (e.g., hydroxyethyl and thioacetamide moieties). For example, 1^1H NMR peaks for hydroxy protons (~1.12 ppm, d, J = 6.2 Hz) and thioether linkages can validate structure .
  • HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to assess purity and detect impurities .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in the stability analysis of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies :
  • pH Buffers : Test stability in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy at 240–280 nm (characteristic absorbance for thioether bonds) .
  • Kinetic Modeling : Apply first-order kinetics to calculate degradation half-lives. Discrepancies may arise from autoxidation; use antioxidants (e.g., BHT) to isolate pH-specific effects .
  • Data Reconciliation : Cross-validate results with FTIR to track functional group changes (e.g., S–C bond cleavage at 600–700 cm1^{-1}) .

Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • In Silico Modeling :
  • Retrosynthetic Analysis : Use databases like Pistachio, Reaxys, or BKMS_METABOLIC to identify feasible precursors (e.g., 2-chloroacetamide derivatives) .
  • DFT Calculations : Optimize transition states for nucleophilic substitution reactions (e.g., thiol–acetamide coupling) using Gaussian or ORCA software. Compare activation energies to prioritize reaction conditions .

Q. What experimental designs are optimal for studying the biological interactions of this compound with cellular targets?

  • Methodological Answer :

  • In Vitro Assays :
  • Fluorescence Quenching : Titrate the compound into protein solutions (e.g., albumin) and monitor tryptophan fluorescence quenching to estimate binding constants .
  • Cytotoxicity Screening : Use MTT assays in HEK-293 or HepG2 cells, with IC50_{50} calculations to assess dose-dependent effects .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or conjugation pathways .

Q. Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Error Source Identification :
  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3_3; hydroxyethyl protons may show shifts due to hydrogen bonding .
  • Impurity Profiling : Use 2D NMR (e.g., COSY, HSQC) to distinguish between stereoisomers or by-products .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere for thiol-sensitive reactions) and document solvent grades/lot numbers .

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXASESSZXSXIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403494
Record name 2-[(2-Hydroxyethyl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20101-84-2
Record name 2-[(2-Hydroxyethyl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2-Hydroxyethyl)thio]acetamide
2-[(2-Hydroxyethyl)thio]acetamide
2-[(2-Hydroxyethyl)thio]acetamide
2-[(2-Hydroxyethyl)thio]acetamide
2-[(2-Hydroxyethyl)thio]acetamide
2-[(2-Hydroxyethyl)thio]acetamide

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